1-{[METHYL(NITRO)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE
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Overview
Description
1-{[METHYL(NITRO)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a complex organic compound that belongs to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-{[METHYL(NITRO)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves multiple steps. One common synthetic route starts with the nitration of 2-methyl-3-nitroaniline, followed by a series of reactions involving sodium nitrite and potassium iodide to form the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-{[METHYL(NITRO)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common reagents used in these reactions include sodium nitrite, potassium iodide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[METHYL(NITRO)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[METHYL(NITRO)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to multiple receptors, leading to various biological responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-{[METHYL(NITRO)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE can be compared with other indole derivatives, such as:
5-Nitro-1H-indole-2,3-dione: Similar in structure but differs in its specific functional groups and biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-N-[(5-nitro-2,3-dioxoindol-1-yl)methyl]nitramide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O6/c1-11(14(19)20)5-12-8-3-2-6(13(17)18)4-7(8)9(15)10(12)16/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSQORRYEDKGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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